![molecular formula C12H8BrFN2O2 B1443065 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid CAS No. 1216339-42-2](/img/structure/B1443065.png)
3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid
Descripción general
Descripción
3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 g/mol . The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid, has been a subject of interest in the field of organic chemistry . Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods .Molecular Structure Analysis
The molecular structure of 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid is characterized by the presence of a pyrazole ring . The compound has a specific InChI key (FUQHYUVPDLMICC-UHFFFAOYSA-N) and a canonical SMILES string (C1=C(C=NN1CCC(=O)O)Br) .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 55.1 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . It also has an exact mass and a monoisotopic mass of 217.96909 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Researchers have synthesized and characterized various pyrazole compounds related to 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid. These compounds were prepared by condensing chalcones with hydrazine hydrate, and their structures were characterized through X-ray single crystal structure determination. The dihedral angles between the pyrazole and fluoro-substituted rings were meticulously measured, indicating precision in molecular structure analysis (Loh et al., 2013).
- Another set of compounds synthesized included 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its related molecules. These compounds' synthesis was regiospecific, and single-crystal X-ray analysis was crucial for unambiguous structure determination. These structures extensively utilize hydrogen bonding, and some crystallize as unusual mixed solvates with interesting Br...Br interactions (Kumarasinghe et al., 2009).
Fluorescence Properties and Electronic Structure
- The fluorescence properties of certain pyrazoline derivatives related to the compound of interest were studied. The compounds showed fluorescence emission in the visible spectrum, and the effects of different solvents on fluorescence were investigated. Moreover, Density Functional Theory (DFT) calculations were performed to understand the geometric, electronic, and spectroscopic properties of these pyrazoline derivatives (Ibrahim et al., 2016).
Antimicrobial and Antibacterial Activities
- Various pyrazolyl derivatives have been synthesized and tested for their in vitro antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds was compared with commercially available antibiotics, indicating their potential use in medical treatments and bacterial infection control (Pundeer et al., 2013).
- Additionally, microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives was reported, and these compounds were characterized and evaluated for their antimicrobial activity, further emphasizing the biological relevance of pyrazole-based compounds in scientific research (Raval et al., 2012).
Photonic and Electronic Device Applications
- Certain prop-2-enoates derived from similar structures have shown the ability to promote excellent photoalignment of commercial nematic liquid crystals. This study demonstrated that the photoalignment is influenced by the number and disposition of fluoro-substituents, indicating the compound's potential application in liquid crystal displays (LCDs) and other photonic devices (Hegde et al., 2013).
Direcciones Futuras
The future directions in the study of 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the diverse pharmacological activities of pyrazole derivatives, there is potential for the development of new drugs and therapeutic agents .
Propiedades
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2/c13-9-6-15-16(7-9)11-3-1-8(5-10(11)14)2-4-12(17)18/h1-7H,(H,17,18)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOHYRIJIJOPF-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
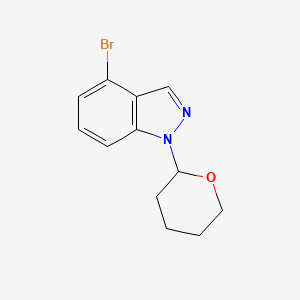
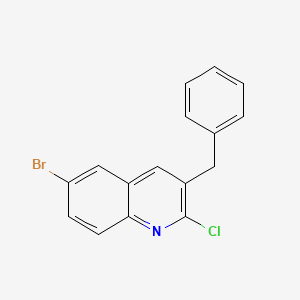

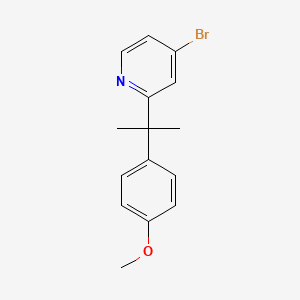
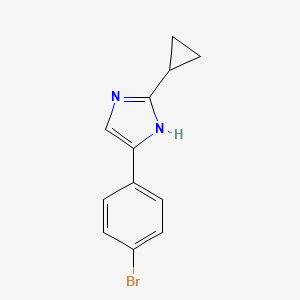

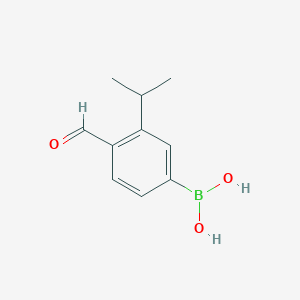
![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)
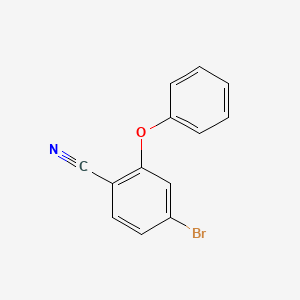
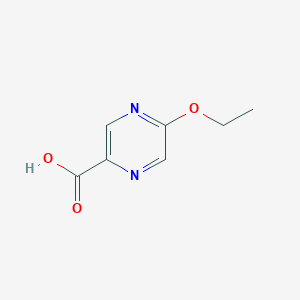
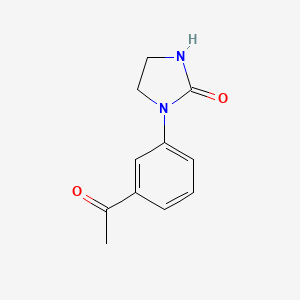

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)